4-formyl-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-formyl-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-1-methyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the Vilsmeier-Haack reaction, which involves the formylation of hydrazones derived from acetophenones and hydrazine . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-formyl-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 4-carboxy-1-methyl-1H-pyrazole-3-carboxamide.
Reduction: 4-hydroxymethyl-1-methyl-1H-pyrazole-3-carboxamide.
Substitution: Depending on the nucleophile, various substituted pyrazole derivatives can be formed.
Scientific Research Applications
4-formyl-1-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 4-formyl-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(4-quinolin-4-yloxyphenyl)amino-1H-pyrazole-4-carboxamide: Known for its kinase inhibitory activity.
4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-(4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide: Exhibits potent FLT3 and CDK inhibition.
Uniqueness
4-formyl-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific formyl and carboxamide functional groups, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C6H7N3O2 |
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Molecular Weight |
153.14 g/mol |
IUPAC Name |
4-formyl-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C6H7N3O2/c1-9-2-4(3-10)5(8-9)6(7)11/h2-3H,1H3,(H2,7,11) |
InChI Key |
HHBCYUCVCMFSAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)C=O |
Origin of Product |
United States |
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